molecular formula C8H9NOS B1328905 2-Mercaptoacetanilide CAS No. 4822-44-0

2-Mercaptoacetanilide

Cat. No. B1328905
CAS RN: 4822-44-0
M. Wt: 167.23 g/mol
InChI Key: DLVKRCGYGJZXFK-UHFFFAOYSA-N
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Description

2-Mercaptoacetanilide (2-MA) is an aromatic amide and an important industrial chemical used in a variety of applications. It is a colorless solid that is soluble in water, alcohol, and many organic solvents. It is a highly reactive compound and is used in a variety of chemical reactions, including condensation, oxidation, and substitution. 2-MA has been used for many years in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the production of rubber and plastic products.

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

  • Selective Cyclization : 2-Mercaptoacetanilide is used in the synthesis of novel compounds like polysubstituted imidazothiazoles through selective cyclization processes. These synthesized compounds are characterized using techniques like EL-MS and NMR spectroscopy (Faty, Gaafar, & Youssef, 2015).

2. Contributions to Drug Development

  • Inhibitors and Therapeutic Agents : Derivatives of this compound, such as mercapto benzoxazole, have been investigated for their potential biological activities including fungicidal and inhibitory activities against certain pathogens and diseases (Zhi, 2003). Additionally, thiol-based derivatives have shown promise as potent and selective HDAC6 inhibitors, potentially influencing T-regulatory cell function and offering therapeutic benefits (Segretti et al., 2015).

3. Advancements in Chemical Synthesis Techniques

  • New Heterocyclic Scaffolds : this compound is utilized in the synthesis of new heterocyclic scaffolds, like thiophene derivatives, which are explored for their potential antioxidant activities (Abdel‐Latif et al., 2018).

4. Environmental and Toxicological Studies

  • Toxicological Interaction Studies : The interactionof this compound and its derivatives with key enzymes has been studied for potential toxicological effects. For example, the interaction between 2-Mercaptothiazoline (a related compound) and the antioxidant enzyme catalase has been investigated, providing insights into its potential environmental and biological toxicity (Huang et al., 2016).

5. Corrosion Inhibition

  • Inhibiting Steel Corrosion : Derivatives of this compound, such as 2-mercaptothiazoline, have been evaluated for their effectiveness as corrosion inhibitors in steel, especially in acidic environments. This highlights its potential application in industrial processes to prevent material degradation (Döner et al., 2011).

6. Pharmacological Applications

  • Sulfonic Derivatives for Pharmacological Use : Research has been conducted on the synthesis of new sulfonic compounds derived from this compound with potential pharmacological activity.

These compounds have been examined for their nucleophilic capacity and potential applications in controlled drug release and therapeutic interventions (Aparaschivei et al., 2014).

Mechanism of Action

Pharmacokinetics

Given its small molecular weight (167228 g/mol) , it may be well-absorbed and distributed in the body. Its mercapto group could potentially undergo metabolic transformations, such as oxidation or conjugation, facilitating its excretion.

Action Environment

The action, efficacy, and stability of 2-Mercaptoacetanilide can be influenced by various environmental factors . For instance, the presence of oxidizing agents can potentially oxidize its mercapto group, affecting its reactivity and stability. Additionally, factors such as pH and temperature can influence its solubility and reactivity, thereby affecting its bioavailability and action.

Safety and Hazards

2-Mercaptoacetanilide is poisonous by the intraperitoneal route. When heated to decomposition, it emits very toxic fumes of NO2 and SO2 .

Biochemical Analysis

Biochemical Properties

2-Mercaptoacetanilide plays a significant role in biochemical reactions due to its reactive thiol group. It interacts with various enzymes and proteins, including indoleamine-2,3-dioxygenase 1 (IDO1), which it inhibits . This inhibition is crucial in modulating immune responses and has potential therapeutic applications. The compound’s interactions with other biomolecules, such as glutathione, further highlight its role in maintaining cellular redox balance.

Cellular Effects

This compound influences various cellular processes. It has been observed to enhance the proliferation and survival of mesenchymal stem cells at higher passage numbers . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of antioxidant enzymes like catalase and glutathione-S-transferase . These effects underscore its potential in regenerative medicine and cellular therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent, facilitating the reduction of disulfide bonds in proteins, thereby altering their structure and function . Additionally, it inhibits enzymes like IDO1 by binding to their active sites, leading to changes in gene expression and immune modulation . These interactions highlight the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or oxidative environments . Long-term studies have shown that it can maintain its activity in vitro, supporting its use in prolonged experimental setups. Its stability and efficacy may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cellular functions and promote tissue regeneration . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings emphasize the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glutathione . These reactions are catalyzed by enzymes such as cytochrome P450, which facilitate the compound’s detoxification and excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. These factors determine its accumulation in specific tissues and its overall bioavailability.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as acetylation, can also affect its targeting and function within cells. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

N-phenyl-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKRCGYGJZXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048672
Record name Thioglycolic acid anilide
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Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4822-44-0
Record name 2-Mercapto-N-phenylacetamide
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Record name Thioglycolic acid anilide
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Record name 2-Mercaptoacetanilide
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Record name Acetamide, 2-mercapto-N-phenyl-
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Record name Thioglycolic acid anilide
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Record name 2-mercaptoacetanilide
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Record name THIOGLYCOLIC ACID ANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Mercaptoacetanilide in insecticide research?

A1: this compound is a crucial component in the insecticide ACD-10284, chemically known as O,O-diethyl phosphorodithioate S-ester with N-(2-cyanoethyl)-2-mercaptoacetanilide. This compound exhibited remarkable effectiveness as a spray-on insecticide against both Boophilus annulatus and Boophilus microplus, achieving over 99% control of these cattle tick species. [] This research highlights the potential of this compound-containing compounds for controlling tick infestations in cattle.

Q2: Are there other effective insecticides mentioned in the research for controlling cattle ticks?

A2: Yes, the research identifies several other insecticides that demonstrated high efficacy (>99% control) against Boophilus annulatus and Boophilus microplus. These include compounds like bromophos-ethyl, chlorpyrifos, crotoxyphos, diazinon, dioxathion, fenthion, Imidan®, isobenzan, malathion, monocrotophos, ronnel, Shell SD-8447, Shell SD-8949, Shell SD-8988, toxaphene, and trichlorfon. [] The study explores various chemical classes and formulations, providing a comparative analysis of their effectiveness in tick control.

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